

metabolic pathways of niraparib hydrochloride in vivo

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An In-depth Technical Guide to the Metabolic Pathways of **Niraparib Hydrochloride** In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib, available as **niraparib hydrochloride**, is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes are critical components of the cellular DNA damage response, and their inhibition by niraparib leads to a phenomenon known as synthetic lethality in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1][2] Approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer, a thorough understanding of its in vivo absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its clinical application and managing potential drug-drug interactions.[3][4] This technical guide provides a comprehensive overview of the metabolic fate of niraparib in vivo, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacokinetic Profile: A Summary of ADME Properties

Niraparib exhibits a pharmacokinetic profile characterized by rapid absorption, extensive distribution, a long elimination half-life, and clearance through multiple pathways.[3][5]

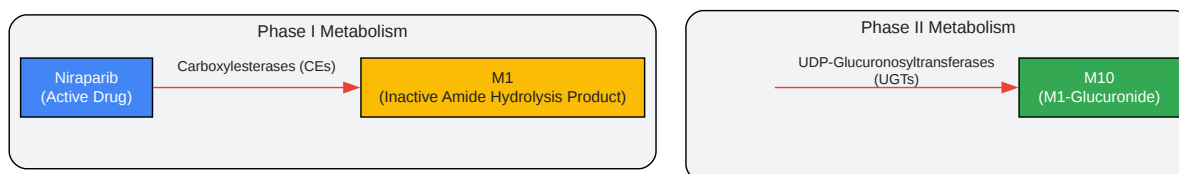
- **Absorption:** Following oral administration, niraparib is rapidly absorbed, with peak plasma concentrations (T_{max}) occurring approximately 2.5 to 4 hours post-dose.[6][7] It has a high absolute oral bioavailability of approximately 73%, and its absorption is not significantly affected by food.[4][5]
- **Distribution:** Niraparib has a large apparent volume of distribution (V_d/F), estimated to be between 1074 L and 1220 L in cancer patients, indicating extensive distribution into tissues.[5] Plasma protein binding is approximately 83%.[5] Preclinical studies have shown that tumor exposure to niraparib is significantly greater than plasma exposure, a property that may contribute to its clinical efficacy.[8]
- **Metabolism:** The biotransformation of niraparib is primarily mediated by carboxylesterases (CEs), with a minimal role for cytochrome P450 (CYP) enzymes.[6][9][10] The primary metabolic route is amide hydrolysis, followed by glucuronidation.[5][6]
- **Excretion:** Elimination of niraparib and its metabolites occurs through both renal and fecal routes.[4] Following a single radiolabeled oral dose, approximately 47.5% of the radioactivity is recovered in the urine and 38.8% in the feces over 21 days.[4][5][11] The mean elimination half-life (t_{1/2}) is long, ranging from 36 to 51 hours, which supports a once-daily dosing regimen.[5][12]

Primary Metabolic Pathways In Vivo

The in vivo metabolism of niraparib is a two-step process dominated by hydrolytic and conjugative reactions. The oxidative pathway, often a major route for many small molecule drugs, is negligible for niraparib.[6][9]

- **Phase I: Amide Hydrolysis:** The principal metabolic transformation is the hydrolysis of the amide moiety of niraparib, catalyzed by carboxylesterases (CEs).[5][10][13] This reaction produces the major, but pharmacologically inactive, metabolite known as M1.[5][6]
- **Phase II: Glucuronidation:** The M1 metabolite subsequently undergoes Phase II conjugation.[1][5] Specifically, it is glucuronidated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite, which is a glucuronide of M1.[5][6] Both M1 and M10 are the major circulating metabolites identified in human plasma.[1][5]

The minimal involvement of CYP enzymes in niraparib's metabolism suggests a low potential for drug-drug interactions with CYP inhibitors or inducers.[9][13]



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Fig. 1: Primary metabolic pathway of niraparib in humans.

Quantitative Metabolic Data

Quantitative analysis from clinical studies provides precise measurements of niraparib's pharmacokinetic and disposition properties.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Niraparib in Cancer Patients

Parameter	Value	Reference(s)
Absolute Bioavailability (F)	~73%	[4][5]
Time to Peak Plasma Conc. (Tmax)	2.5 - 4.0 hours	[6][7]
Peak Plasma Concentration (Cmax)	540 - 804 ng/mL	[5][6]
Elimination Half-Life ($t_{1/2}$)	36 - 95.6 hours	[5][6][7]
Apparent Volume of Distribution (Vd/F)	1074 - 1220 L	[5]
Apparent Total Clearance (CL/F)	8.39 - 16.2 L/h	[5][7]

Data are derived from studies involving a single oral dose of 300 mg.

Table 2: Mass Balance and Excretion of a Single 300 mg Oral Dose of [¹⁴C]-Niraparib Over 21 Days

Parameter	Value	Reference(s)
Mean Recovery in Urine (% of dose)	47.5%	[4] [5] [11]
Mean Recovery in Feces (% of dose)	38.8%	[4] [5] [11]
Total Mean Recovery (% of dose)	86.3%	[6] [11]
Unchanged Niraparib in Urine (% of dose)	~11% (over 6 days)	[5]

| Unchanged Niraparib in Feces (% of dose) | ~19% (over 6 days) | [\[5\]](#) |

Key Experimental Methodologies

The characterization of niraparib's ADME profile was primarily established through a human mass balance study using radiolabeled compounds.

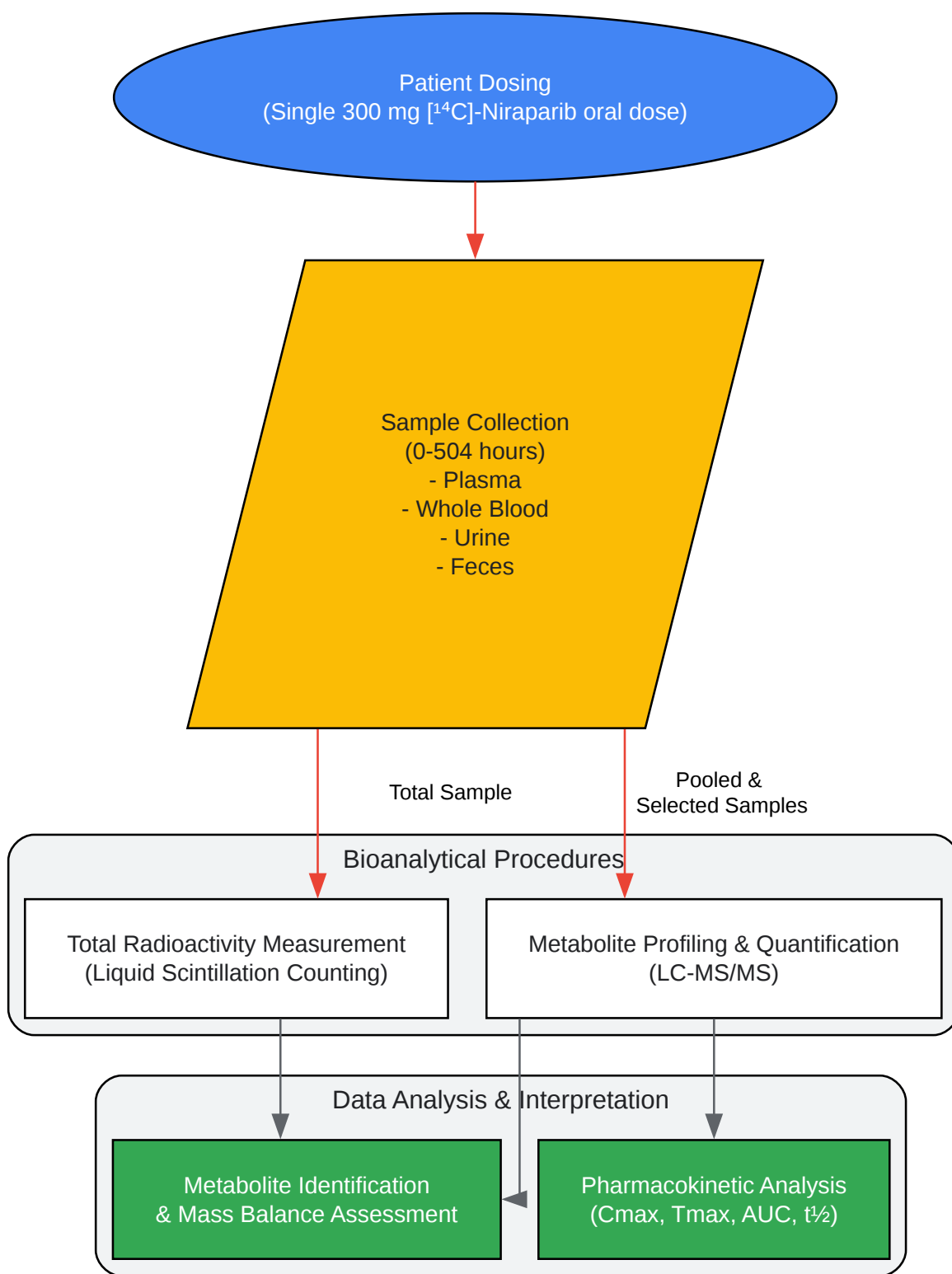
Human Absorption, Metabolism, and Excretion (AME) Study Protocol

A pivotal open-label, single-dose study (ClinicalTrials.gov identifier: NCT02476552) was conducted to define the metabolic fate of niraparib.[\[6\]](#)

- Study Population: The study enrolled six patients with advanced solid tumors.[\[6\]](#)
- Dosing: Each patient received a single oral dose of 300 mg niraparib containing 100 µCi of ¹⁴C-labeled niraparib after an overnight fast.[\[6\]](#)[\[11\]](#)
- Sample Collection: Whole blood, plasma, urine, and feces were collected pre-dose and at multiple time points for up to 504 hours (21 days) post-dose to ensure comprehensive

recovery of the administered radioactivity.[6]

- Measurement of Total Radioactivity: Total radioactivity (TRA) in all biological matrices was quantified using Liquid Scintillation Counting (LSC). This method provides a mass balance assessment by measuring the parent drug and all its metabolites collectively.[6][11]
- Metabolite Profiling and Quantification:
 - Plasma, urine, and feces samples were analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][11]
 - Separation was achieved on a C18 column with a gradient elution system.[6]
 - High-resolution mass spectrometry was used for the structural elucidation of metabolites.[9]
 - A validated LC-MS/MS bioanalytical method was used for the specific quantification of unchanged niraparib and its primary metabolite, M1, in plasma and urine.[6]
- Pharmacokinetic Analysis: Plasma concentration-time data for total radioactivity, niraparib, and M1 were analyzed using non-compartmental methods to determine key pharmacokinetic parameters like C_{max}, T_{max}, AUC, and t_{1/2}. [6]



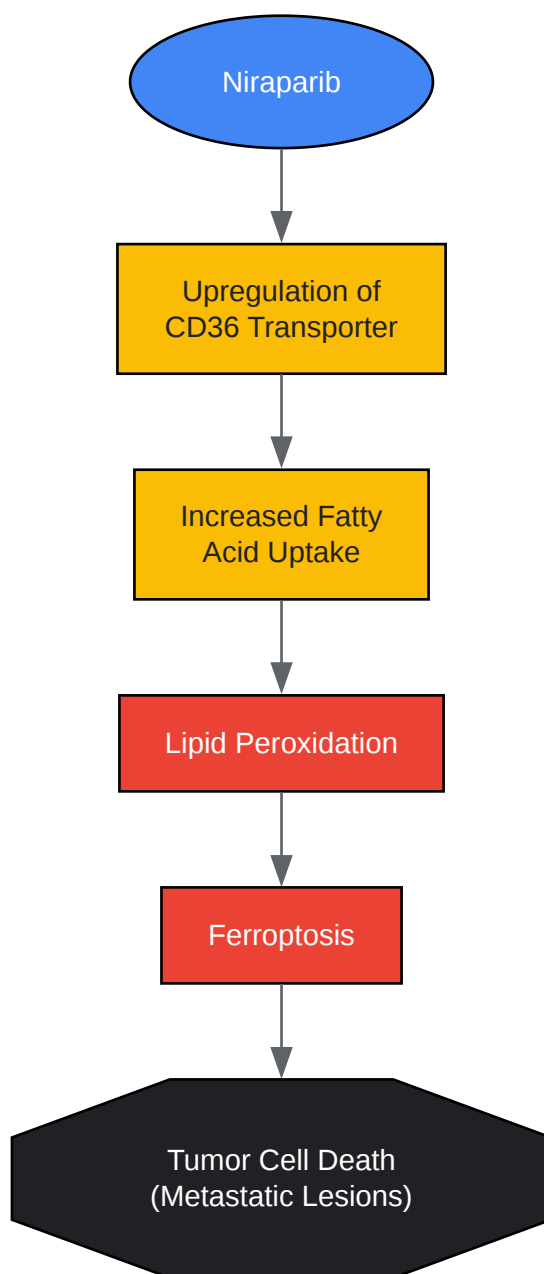
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Fig. 2: General experimental workflow for a human AME study.

Related Signaling Pathways

While not a direct aspect of its metabolism, understanding the signaling pathways niraparib influences is critical for drug development professionals.

- **PARP Inhibition:** Niraparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2, disrupting the repair of DNA single-strand breaks. In cells with deficient homologous recombination (HR), these unrepaired breaks lead to double-strand breaks during replication, causing genomic instability and cell death (synthetic lethality).[\[1\]](#)
- **Induction of Ferroptosis:** Recent research has uncovered a novel anti-tumor mechanism. In the fatty acid-rich environment of the peritoneum, niraparib was found to upregulate the fatty acid transporter CD36 in ovarian cancer cells.[\[14\]](#) This leads to excessive fatty acid uptake and subsequent lipid peroxidation, ultimately inducing a form of programmed cell death called ferroptosis, which contributes to its efficacy against metastatic lesions.[\[14\]](#)



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Fig. 3: Proposed signaling pathway for niraparib-induced ferroptosis.

Conclusion

The metabolic profile of **niraparib hydrochloride** is well-characterized, revealing a straightforward in vivo pathway that is advantageous for a modern oncology therapeutic. Its biotransformation is dominated by carboxylesterase-mediated hydrolysis to an inactive metabolite (M1), which is then glucuronidated (M10). The negligible role of the cytochrome

P450 system minimizes the risk of metabolism-based drug-drug interactions. Niraparib is cleared by both renal and hepatobiliary pathways. This comprehensive understanding of its ADME properties, combined with its high bioavailability and long half-life, provides a solid foundation for its effective and safe use in the treatment of advanced cancers.

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